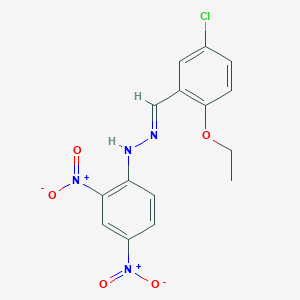![molecular formula C26H26N4O3S B298236 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B298236.png)
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolidinone derivative that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.
作用机制
The mechanism of action of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the advantages of using 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is the limited availability of the compound, which may make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for the study of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to conduct preclinical and clinical trials to evaluate the safety and efficacy of this compound as a new drug for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing new synthetic methods for the production of this compound and improving its availability for research purposes.
In conclusion, 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a promising compound that has been studied for its potential use in scientific research. This compound has anti-inflammatory and antitumor effects and may have potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and evaluate its safety and efficacy in preclinical and clinical trials.
合成方法
The synthesis of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been reported in the literature. The synthesis involves the reaction of 2-(1H-indol-1-yl)acetohydrazide with cyclopropyl isothiocyanate in the presence of triethylamine to form the thiazolidinone derivative. The final compound is obtained by reacting the thiazolidinone derivative with 2-methoxyethylamine and acetic anhydride.
科学研究应用
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential use in various scientific research applications. This compound has been shown to have anti-inflammatory and antitumor effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
属性
产品名称 |
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide |
|---|---|
分子式 |
C26H26N4O3S |
分子量 |
474.6 g/mol |
IUPAC 名称 |
2-[3-[(Z)-(3-cyclopropyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-33-14-13-27-24(31)17-29-16-18(21-9-5-6-10-22(21)29)15-23-25(32)30(20-11-12-20)26(34-23)28-19-7-3-2-4-8-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,27,31)/b23-15-,28-26? |
InChI 键 |
SMLDFGSYJSOCEN-KAJIUBQISA-N |
手性 SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
规范 SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)
